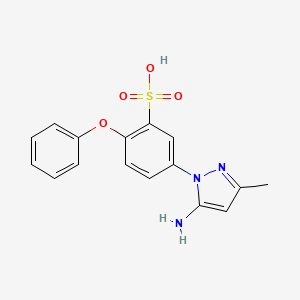
5-(5-amino-3-methyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-amino-3-methyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is commonly referred to as AMPPS and has been studied extensively for its unique properties and potential uses.
Wirkmechanismus
The mechanism of action of AMPPS is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammatory cells, it has been shown to inhibit the production of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
AMPPS has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, it has been shown to induce DNA damage and inhibit DNA repair mechanisms. In inflammatory cells, it has been shown to inhibit the production of reactive oxygen species and nitric oxide. In plants, it has been shown to stimulate root growth and increase crop yield.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AMPPS in lab experiments is its unique properties and potential applications in various fields. It is also relatively easy to synthesize and purify, making it readily available for research. However, one of the limitations of using AMPPS is its potential toxicity and side effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for the research and application of AMPPS. In medicine, further studies are needed to elucidate its mechanism of action and potential uses as a therapeutic agent. In agriculture, more research is needed to determine its efficacy as a growth regulator and herbicide. In material science, further studies are needed to explore its potential uses as a building block for the synthesis of various materials and polymers. Overall, the potential applications of AMPPS are vast and further research is needed to fully understand its properties and potential uses.
Synthesemethoden
The synthesis of AMPPS involves a series of chemical reactions that require the use of specialized equipment and chemicals. One of the most common methods of synthesizing AMPPS is through a reaction between 5-amino-3-methyl-1H-pyrazole and 2-phenoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
AMPPS has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a fluorescent probe for the detection of metal ions in biological samples. In agriculture, AMPPS has been used as a growth regulator for crops and as a herbicide. In material science, it has been used as a building block for the synthesis of various polymers and materials.
Eigenschaften
IUPAC Name |
5-(5-amino-3-methylpyrazol-1-yl)-2-phenoxybenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-11-9-16(17)19(18-11)12-7-8-14(15(10-12)24(20,21)22)23-13-5-3-2-4-6-13/h2-10H,17H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDHJSKHHZLSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC(=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

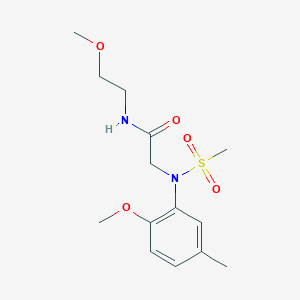
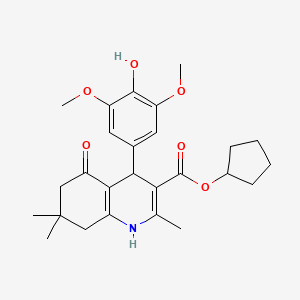
![2-(2-isopropyl-5-methylphenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5022264.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B5022269.png)

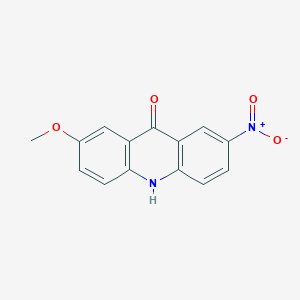
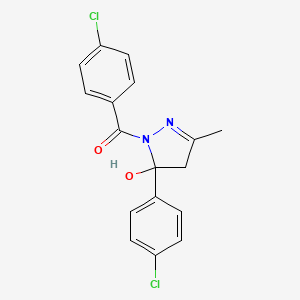
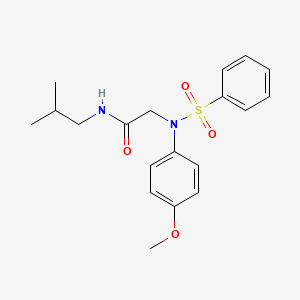
![3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B5022302.png)
![N-allyl-N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5022308.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5022313.png)
![(2-methoxyphenyl){1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanone](/img/structure/B5022318.png)
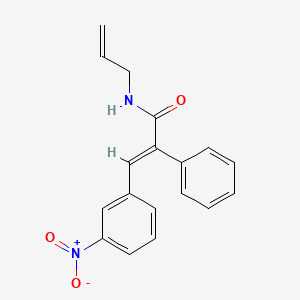
![1-(2,3-dimethylphenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5022343.png)